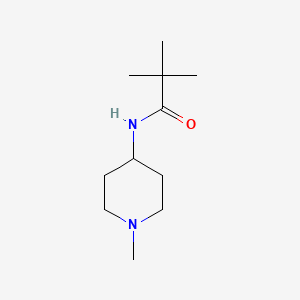![molecular formula C19H15N5O2 B5205353 N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide, also known as PFTBA, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including its use as a tool for investigating the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In studies of protein-protein interactions, this compound has been shown to disrupt the binding of proteins to their partners, leading to changes in protein function. This compound has also been shown to affect enzyme activity, leading to changes in metabolic pathways and cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high specificity for certain enzymes and proteins. This compound has been shown to bind selectively to certain targets, making it a useful tool for investigating specific biochemical processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new probes based on the structure of this compound. These probes could be used to investigate a wide range of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Another area of interest is the development of new methods for synthesizing this compound and related compounds, which could make these compounds more widely available for use in research. Finally, there is a need for further studies on the toxicity of this compound and related compounds, in order to better understand their potential risks and limitations in experimental settings.
Synthesemethoden
The synthesis of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 5-phenyl-2-furaldehyde with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been used in a variety of scientific research applications, including its use as a tool for investigating the mechanisms of various biological processes. One of the most promising applications of this compound is its use as a probe for studying protein-protein interactions. This compound has also been used in studies of protein folding and misfolding, as well as in studies of enzyme activity.
Eigenschaften
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(15-6-8-16(9-7-15)24-13-21-22-23-24)20-12-17-10-11-18(26-17)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWQJQKKBOXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)


![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)
